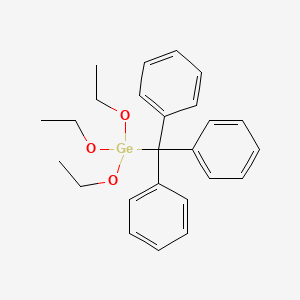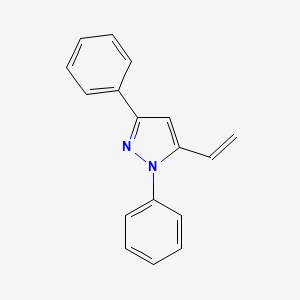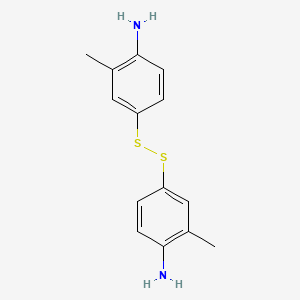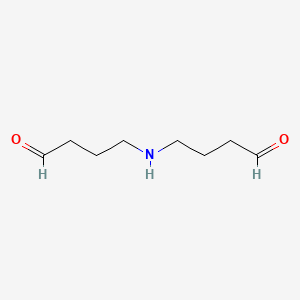
4,4'-Azanediyldibutanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Azanediyldibutanal is an organic compound that belongs to the class of aldehydes It contains two aldehyde groups and an azanediyl (amine) linkage between two butanal units
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Azanediyldibutanal typically involves the reaction of butanal with an amine under controlled conditions. One common method is the condensation reaction between butanal and a diamine, such as ethylenediamine, in the presence of a catalyst. The reaction is carried out under mild conditions, usually at room temperature, to avoid side reactions and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Azanediyldibutanal can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of catalysts, such as metal complexes, can further enhance the reaction rate and yield.
化学反応の分析
Types of Reactions: 4,4’-Azanediyldibutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine linkage can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 4,4’-Azanediyldibutanoic acid.
Reduction: 4,4’-Azanediyldibutanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4,4’-Azanediyldibutanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and amines. It serves as a model substrate for understanding the mechanisms of these reactions.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds. Its reactivity with various functional groups makes it a versatile intermediate in drug development.
Industry: 4,4’-Azanediyldibutanal is used in the production of polymers and resins. Its ability to form stable linkages with other molecules makes it valuable in the creation of high-performance materials.
作用機序
The mechanism of action of 4,4’-Azanediyldibutanal involves its reactivity with nucleophiles and electrophiles. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines. The amine linkage can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. These reactions are facilitated by the electron-withdrawing nature of the aldehyde groups, which increases the electrophilicity of the carbonyl carbon.
類似化合物との比較
Butanal: A simple aldehyde with a single aldehyde group.
Ethylenediamine: A diamine with two amine groups but no aldehyde groups.
4,4’-Diaminobutanal: A compound with two amine groups and two aldehyde groups, similar to 4,4’-Azanediyldibutanal but with different connectivity.
Uniqueness: 4,4’-Azanediyldibutanal is unique due to the presence of both aldehyde and amine functional groups in a single molecule. This dual functionality allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the synthesis of complex molecules and materials, making it valuable in various fields of research and industry.
特性
CAS番号 |
87556-55-6 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
4-(4-oxobutylamino)butanal |
InChI |
InChI=1S/C8H15NO2/c10-7-3-1-5-9-6-2-4-8-11/h7-9H,1-6H2 |
InChIキー |
VRDONQQLCXSBBX-UHFFFAOYSA-N |
正規SMILES |
C(CC=O)CNCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14403040.png)
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
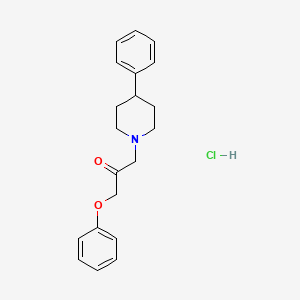

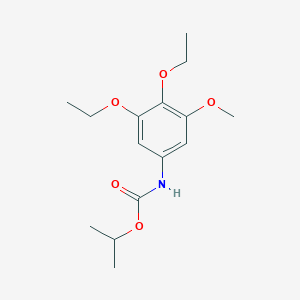

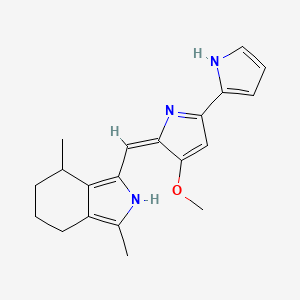
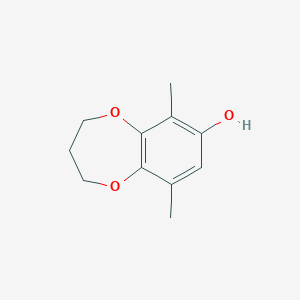
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)

